1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.
Fluoro-methylphenyl Group Addition: The fluoro-methylphenyl group is introduced via a nucleophilic substitution reaction, where the fluoro-methylphenyl moiety is attached to the bicyclo[1.1.1]pentane core.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the bicyclic core.
Reagents and Conditions: Common reagents include nucleophiles for substitution reactions and oxidizing agents for oxidation reactions. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the chloromethyl and fluoro-methylphenyl groups.
Scientific Research Applications
1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere in drug design, potentially improving the pharmacokinetic properties of pharmaceuticals.
Material Science: Its stability and rigidity make it useful in the development of new materials with enhanced mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with molecular targets. The bicyclic core provides a rigid scaffold that can interact with specific proteins or enzymes, potentially inhibiting or modulating their activity. The chloromethyl and fluoro-methylphenyl groups can further enhance these interactions by providing additional binding sites or modifying the compound’s overall electronic properties .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the fluoro and methyl groups, resulting in different electronic properties and reactivity.
1-(Bromomethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane: The bromomethyl group can lead to different reactivity patterns compared to the chloromethyl group.
1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane: The position of the methyl group on the phenyl ring can influence the compound’s overall properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-2-3-11(15)10(4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRAZVRSYDDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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